molecular formula C9H14N2O2 B13298886 2-(1-ethyl-1H-imidazol-2-yl)-2-methylpropanoic acid

2-(1-ethyl-1H-imidazol-2-yl)-2-methylpropanoic acid

Cat. No.: B13298886
M. Wt: 182.22 g/mol
InChI Key: RPQGYINWAJPMGE-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-imidazol-2-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the 1-position and a methyl group at the 2-position of the imidazole ring, along with a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)-2-methylpropanoic acid typically involves the formation of the imidazole ring followed by the introduction of the ethyl and methyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of glyoxal, ammonia, and an aldehyde can yield imidazole derivatives .

Industrial Production Methods

Industrial production of imidazole derivatives often employs high-throughput methods such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. The use of catalysts like zinc chloride (ZnCl2) in cycloaddition reactions has also been reported to produce multisubstituted imidazoles efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-imidazol-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can yield imidazole derivatives with different substituents.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-(1-ethyl-1H-imidazol-2-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, imidazole derivatives can inhibit enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-ethyl-1H-imidazol-2-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both ethyl and methyl groups on the imidazole ring, along with the propanoic acid moiety, can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(1-ethylimidazol-2-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H14N2O2/c1-4-11-6-5-10-7(11)9(2,3)8(12)13/h5-6H,4H2,1-3H3,(H,12,13)

InChI Key

RPQGYINWAJPMGE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(C)(C)C(=O)O

Origin of Product

United States

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